Cas no 1226443-62-4 (4-[4-(dimethylamino)phenyl]-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione)

4-[4-(dimethylamino)phenyl]-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione structure
1226443-62-4 structure
商品名:4-[4-(dimethylamino)phenyl]-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
CAS番号:1226443-62-4
MF:C23H27N3O3S
メガワット:425.543784379959
CID:5394127

4-[4-(dimethylamino)phenyl]-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione 化学的及び物理的性質

名前と識別子

    • [4-[4-(dimethylamino)phenyl]-1,1-dioxo-1$l^{6},4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone
    • 4-[4-(dimethylamino)phenyl]-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
    • インチ: 1S/C23H27N3O3S/c1-17-12-14-25(15-13-17)23(27)22-16-26(19-10-8-18(9-11-19)24(2)3)20-6-4-5-7-21(20)30(22,28)29/h4-11,16-17H,12-15H2,1-3H3
    • InChIKey: GKJFULPIRYYOPQ-UHFFFAOYSA-N
    • ほほえんだ: S1(C2=C([H])C([H])=C([H])C([H])=C2N(C2C([H])=C([H])C(=C([H])C=2[H])N(C([H])([H])[H])C([H])([H])[H])C([H])=C1C(N1C([H])([H])C([H])([H])C([H])(C([H])([H])[H])C([H])([H])C1([H])[H])=O)(=O)=O

4-[4-(dimethylamino)phenyl]-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3398-5581-10mg
4-[4-(dimethylamino)phenyl]-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
1226443-62-4
10mg
$79.0 2023-09-10
Life Chemicals
F3398-5581-1mg
4-[4-(dimethylamino)phenyl]-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
1226443-62-4
1mg
$54.0 2023-09-10
Life Chemicals
F3398-5581-3mg
4-[4-(dimethylamino)phenyl]-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
1226443-62-4
3mg
$63.0 2023-09-10
Life Chemicals
F3398-5581-10μmol
4-[4-(dimethylamino)phenyl]-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
1226443-62-4
10μmol
$69.0 2023-09-10
Life Chemicals
F3398-5581-2μmol
4-[4-(dimethylamino)phenyl]-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
1226443-62-4
2μmol
$57.0 2023-09-10
Life Chemicals
F3398-5581-2mg
4-[4-(dimethylamino)phenyl]-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
1226443-62-4
2mg
$59.0 2023-09-10
Life Chemicals
F3398-5581-5μmol
4-[4-(dimethylamino)phenyl]-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
1226443-62-4
5μmol
$63.0 2023-09-10
Life Chemicals
F3398-5581-4mg
4-[4-(dimethylamino)phenyl]-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
1226443-62-4
4mg
$66.0 2023-09-10
Life Chemicals
F3398-5581-5mg
4-[4-(dimethylamino)phenyl]-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
1226443-62-4
5mg
$69.0 2023-09-10

4-[4-(dimethylamino)phenyl]-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione 関連文献

4-[4-(dimethylamino)phenyl]-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dioneに関する追加情報

Professional Introduction to Compound with CAS No 1226443-62-4 and Product Name: 4-[4-(dimethylamino)phenyl]-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Compound with the CAS number 1226443-62-4 and the product name 4-[4-(dimethylamino)phenyl]-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential biological activities. The structural framework of this molecule incorporates several key functional groups, including a dimethylamino substituent on the phenyl ring and a methylpiperidine-1-carbonyl moiety, which are known to contribute to its pharmacological properties.

The benzothiazine core of the compound is particularly noteworthy, as benzothiazine derivatives have been extensively studied for their role in various therapeutic applications. These derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the 1,1-dione group in the structure further enhances its potential as a pharmacophore, enabling interactions with biological targets that could lead to novel therapeutic effects.

Recent research in the field of medicinal chemistry has highlighted the importance of optimizing molecular structures to improve drug-like properties such as solubility, bioavailability, and metabolic stability. The compound in question has been designed with these principles in mind, incorporating structural elements that are predicted to enhance its pharmacokinetic profile. The dimethylamino group, for instance, not only contributes to the compound's basicity but also aids in solubility, while the methylpiperidine-1-carbonyl moiety provides a rigid scaffold that can stabilize the molecule in vivo.

One of the most exciting aspects of this compound is its potential application in the treatment of neurological disorders. The benzothiazine core has been shown to interact with various neurotransmitter systems, suggesting that it may have therapeutic effects on conditions such as depression, anxiety, and neurodegenerative diseases. The dimethylamino substituent further enhances this potential by modulating receptor activity. Preclinical studies have indicated that compounds with similar structural features may exert their effects by influencing the activity of serotonin and dopamine receptors, which are critical for regulating mood and cognitive function.

The methylpiperidine-1-carbonyl group in the molecule is another key feature that contributes to its pharmacological profile. This moiety has been identified as a important pharmacophore in several drug candidates, where it plays a role in binding to biological targets and modulating their activity. In the case of this compound, it is expected to interact with enzymes and receptors involved in neural signaling pathways, potentially leading to therapeutic benefits.

Advances in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy before they are synthesized. Molecular modeling studies on this compound have suggested that it may exhibit inhibitory effects on enzymes such as monoamine oxidase (MAO), which are implicated in the pathogenesis of several neurological disorders. Additionally, the compound's ability to cross the blood-brain barrier has been predicted based on its structural properties, making it a promising candidate for central nervous system (CNS) drug development.

In vitro studies have begun to explore the potential therapeutic effects of this compound. Initial experiments have shown promising results regarding its ability to modulate neurotransmitter activity and reduce inflammation in neuronal cells. These findings are consistent with preclinical data suggesting that benzothiazine derivatives can have beneficial effects on neurological disorders. Further research is ongoing to fully elucidate the mechanisms by which this compound exerts its effects and to optimize its pharmacological properties.

The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. Key steps include functional group transformations such as condensation reactions and cyclization processes that form the characteristic benzothiazine core. The introduction of the dimethylamino group and the methylpiperidine-1-carbonyl moiety requires precise synthetic strategies to ensure regioselectivity and minimize side reactions.

Quality control measures are essential for ensuring that pharmaceutical compounds meet stringent standards before they are used in clinical trials or commercial products. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are employed to verify the identity and purity of the compound. These methods provide detailed information about its molecular structure and confirm that it meets predefined specifications.

The potential applications of this compound extend beyond neurological disorders. Preliminary research suggests that it may also have antimicrobial properties due to its structural similarity to known bioactive molecules. The presence of multiple functional groups makes it a versatile scaffold for further derivatization, allowing researchers to explore new therapeutic avenues.

Collaborative efforts between academic institutions and pharmaceutical companies are crucial for translating laboratory discoveries into viable therapeutic options for patients. The development of this compound exemplifies how interdisciplinary research can lead to innovative treatments for complex diseases. By combining expertise from organic chemistry, medicinal chemistry, pharmacology, and computational biology, researchers can accelerate the discovery process and bring new drugs to market more efficiently.

The future prospects for this compound are promising based on current research findings. Ongoing studies aim to further refine its pharmacological profile through structure-activity relationship (SAR) analysis and optimization studies. Additionally, preclinical trials will be necessary to evaluate its safety and efficacy before human testing can begin. These efforts represent a significant step toward developing new treatments for neurological disorders and other conditions where this type of molecule may offer therapeutic benefits.

おすすめ記事

推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd